molecular formula C12H16BrNO B1419189 N-(5-bromo-2-methylphenyl)oxan-4-amine CAS No. 1157898-50-4

N-(5-bromo-2-methylphenyl)oxan-4-amine

Cat. No. B1419189
M. Wt: 270.17 g/mol
InChI Key: SOWRGOFHVHQKMG-UHFFFAOYSA-N
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Description

“N-(5-bromo-2-methylphenyl)oxan-4-amine” is a chemical compound with the molecular formula C12H16BrNO. It has a molecular weight of 270.17 g/mol .

Scientific Research Applications

Neuropharmacological Research

N-(5-bromo-2-methylphenyl)oxan-4-amine's analogs, such as GSK1059865, have been studied for their neuropharmacological effects. In particular, GSK1059865, a selective Orexin-1 receptor (OX1R) antagonist, was evaluated in a binge eating model in female rats. It was found to selectively reduce binge eating without affecting standard food pellet intake or inducing sleep, suggesting the potential role of OX1R mechanisms in compulsive eating behaviors. This indicates a significant opportunity for using related compounds in the treatment of eating disorders with a compulsive component (Piccoli et al., 2012).

Synthetic Chemistry and Molecular Analysis

Studies in synthetic chemistry have explored the metabolic N-hydroxylation of related compounds. For instance, the metabolic N-hydroxylation of a psychotomimetic amine by rabbit liver microsomal preparations has been investigated, providing insights into the metabolic pathways and potential pharmaceutical applications of such compounds (Gal, Gruenke, & Castagnoli, 1975).

Furthermore, photochemical reactions of N-(2-halogenoalkanoyl) derivatives of anilines, closely related to N-(5-bromo-2-methylphenyl)oxan-4-amine, have been described. These studies provide valuable information on the reactivity and potential applications of these compounds in various chemical syntheses (Nishio, Asai, & Miyazaki, 2000).

Antibacterial Research

Research into N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound structurally similar to N-(5-bromo-2-methylphenyl)oxan-4-amine, has shown promising results in antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests the potential for developing new antibacterial agents from such compounds (Uwabagira, Sarojini, & Poojary, 2018).

Spectrophotometric Analysis

Spectrophotometric determination of primary aromatic amines, including compounds similar to N-(5-bromo-2-methylphenyl)oxan-4-amine, has been explored. This research contributes to the development of analytical techniques for quantifying and analyzing such compounds (Verma, Sanghi, & Jain, 1988).

Safety And Hazards

When handling “N-(5-bromo-2-methylphenyl)oxan-4-amine”, it’s important to take precautions. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored and handled under inert gas and protected from moisture .

properties

IUPAC Name

N-(5-bromo-2-methylphenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWRGOFHVHQKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-methylphenyl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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